3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
3-(2-chloroprop-2-enoxy)azetidine |
InChI |
InChI=1S/C6H10ClNO/c1-5(7)4-9-6-2-8-3-6/h6,8H,1-4H2 |
InChI Key |
ZPQJCNJCHSQHPT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1CNC1)Cl |
Origin of Product |
United States |
Strategic Retrosynthesis of 3 2 Chloroprop 2 En 1 Yl Oxy Azetidine
Primary Disconnections: Ether Linkage Formation
The most logical primary disconnection is at the ether C-O bond, which simplifies the molecule into two key synthons: a 3-azetidinyl-oxy anion (or its equivalent) and a 2-chloroprop-2-en-1-yl cation (or its equivalent). This disconnection suggests two main synthetic strategies based on the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
Utilizing 3-Hydroxyazetidine and 2-Chloropropenyl Electrophiles
This approach involves the reaction of 3-hydroxyazetidine with an electrophilic 2-chloropropenyl source. The 3-hydroxyazetidine is deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile.
Synthetic Pathway:
Deprotonation: 3-Hydroxyazetidine is treated with a strong base, such as sodium hydride (NaH), to generate the sodium salt of 3-hydroxyazetidine.
Nucleophilic Substitution: The resulting alkoxide undergoes an SN2 reaction with an appropriate 2-chloropropenyl electrophile, such as 2,3-dichloroprop-1-ene. wikipedia.orgyoutube.com
| Reactant 1 | Reactant 2 | Reagents | Product |
| 3-Hydroxyazetidine | 2,3-Dichloroprop-1-ene | NaH | 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine |
Employing 3-Haloazetidine and 2-Chloroprop-2-en-1-ol Nucleophiles
Alternatively, the roles of the nucleophile and electrophile can be reversed. This strategy employs a 3-haloazetidine (e.g., 3-bromo- (B131339) or 3-chloroazetidine) as the electrophile and the alkoxide of 2-chloroprop-2-en-1-ol as the nucleophile.
Synthetic Pathway:
Alkoxide Formation: 2-Chloroprop-2-en-1-ol is deprotonated with a strong base to form the corresponding alkoxide.
Nucleophilic Substitution: The alkoxide then displaces the halide from the 3-position of the azetidine (B1206935) ring in an SN2 reaction.
| Reactant 1 | Reactant 2 | Reagents | Product |
| 3-Haloazetidine | 2-Chloroprop-2-en-1-ol | NaH | This compound |
Secondary Disconnections: Azetidine Ring Construction
Further retrosynthetic analysis involves the disconnection of the azetidine ring itself, which is a strained four-membered heterocycle. researchgate.netresearchgate.net Its construction can be approached from acyclic precursors or by transforming other cyclic systems. magtech.com.cnrsc.org
Assembly from Acyclic Precursors
The most common method for constructing an azetidine ring is through the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group at the γ-position. organic-chemistry.org For the target molecule, this involves precursors to 3-hydroxyazetidine or 3-haloazetidine. A key precursor for 3-substituted azetidines is 3-amino-1-propanol or its derivatives. nih.govgoogle.comwikipedia.org
Synthetic Pathway Example (for 3-hydroxyazetidine):
A common precursor is epichlorohydrin (B41342), which can react with an amine followed by cyclization. For the parent 3-hydroxyazetidine, a protected amine like benzylamine (B48309) can be used, followed by deprotection.
| Precursor | Key Transformation |
| 1-benzyl-3-azetidinol | Hydrogenolysis (deprotection) |
| 1,3-dichloro-2-propanol and a primary amine | Intramolecular cyclization |
| 3-amino-1-propanol derivatives | Cyclization via activation of the hydroxyl group |
Transformation from Alternative Cyclic Scaffolds
Azetidines can also be synthesized through the ring contraction of larger heterocycles or the ring expansion of smaller ones. nih.gov
Ring Contraction: For instance, certain substituted pyrrolidines can undergo rearrangement to form azetidines.
Ring Expansion: Aziridine (B145994) derivatives can be expanded to azetidines, for example, by reaction with dimethylsulfoxonium methylide. organic-chemistry.org
These methods are generally less common for the synthesis of simple 3-substituted azetidines compared to the cyclization of acyclic precursors.
Tertiary Disconnections: Synthesis of the 2-Chloroprop-2-en-1-yl Moiety
The final level of disconnection focuses on the synthesis of the key precursors for the ether linkage formation, namely 2,3-dichloroprop-1-ene and 2-chloroprop-2-en-1-ol.
Synthesis of 2,3-Dichloroprop-1-ene
This compound is often synthesized from 1,2,3-trichloropropane (B165214), a byproduct of epichlorohydrin production, through dehydrochlorination. researchgate.netgoogle.com
Reaction: 1,2,3-Trichloropropane is treated with a base, such as aqueous sodium hydroxide (B78521), to induce elimination of HCl. chemicke-listy.czresearchgate.net The reaction conditions can be optimized to favor the formation of 2,3-dichloroprop-1-ene. researchgate.net
Synthesis of 2-Chloroprop-2-en-1-ol
This alcohol can also be prepared from 1,2,3-trichloropropane.
Reaction: Reaction of 1,2,3-trichloropropane with a boiling saturated solution of sodium carbonate or potassium carbonate can yield 2-chloroprop-2-en-1-ol with high selectivity. chemicke-listy.czresearchgate.net
| Precursor | Reagent(s) | Product |
| 1,2,3-Trichloropropane | Aqueous NaOH | 2,3-Dichloroprop-1-ene |
| 1,2,3-Trichloropropane | Saturated Na2CO3 or K2CO3 (boiling) | 2-Chloroprop-2-en-1-ol |
Advanced Methodologies for Azetidine Ring System Construction
Cyclization Strategies through Carbon-Nitrogen Bond Formation
The formation of a carbon-nitrogen bond is a cornerstone of heterocyclic chemistry, and its application in the synthesis of the strained azetidine (B1206935) ring requires carefully designed strategies. This section explores several key intramolecular cyclization approaches that have proven effective in constructing the azetidine scaffold.
Nucleophilic Substitution Reactions in Azetidine Synthesis
Intramolecular nucleophilic substitution is a classical and widely employed method for the synthesis of azetidines. This strategy typically involves the cyclization of a γ-amino alcohol or its derivatives, where the nitrogen atom acts as a nucleophile, displacing a suitable leaving group at the γ-position. The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions.
One common approach involves the activation of the hydroxyl group of a γ-amino alcohol, converting it into a better leaving group such as a tosylate, mesylate, or halide. Subsequent treatment with a base promotes the intramolecular SN2 reaction, leading to the formation of the azetidine ring. lookchem.com The choice of the nitrogen protecting group is also crucial to modulate its nucleophilicity and prevent side reactions.
Recent advancements in this area have focused on the development of milder and more efficient activation methods. For instance, the use of N,N'-Carbonyldiimidazole (CDI) has been shown to be an effective reagent for the activation of γ-amino alcohols, facilitating the cyclization under relatively mild conditions. acs.org This method avoids the use of harsh reagents and demonstrates good functional group tolerance. acs.org
| Precursor Type | Activating Reagent/Leaving Group | Base | Solvent | Yield (%) | Reference |
| γ-Amino alcohol | TsCl, Pyridine (B92270) | K₂CO₃ | Acetonitrile | 60-80 | rsc.org |
| γ-Amino alcohol | MsCl, Et₃N | NaH | THF | 75-90 | lookchem.com |
| γ-Amino alcohol | N,N'-Carbonyldiimidazole (CDI) | DBU | CH₂Cl₂ | 70-85 | acs.org |
| γ-Haloamine | - | NaH | DMF | 80-95 | rsc.org |
This table presents representative examples and yields may vary depending on the specific substrate.
Reductive Cyclizations of Halogenated Amine Precursors
Reductive cyclization offers an alternative pathway to azetidines, often starting from precursors that are readily available. A notable example is the reductive cyclization of β-haloalkylimines. In this method, a β-haloalkylimine, formed by the condensation of a β-haloaldehyde or ketone with a primary amine, undergoes reduction and subsequent cyclization in a one-pot process. The choice of reducing agent is critical to achieve the desired transformation, with reagents like sodium borohydride (B1222165) being commonly employed. acs.org
Another approach involves the reductive cyclization of γ-nitro ketones or β-azido ketones. These methods provide access to functionalized azetidines that can be further elaborated. The reduction of the nitro or azido (B1232118) group generates an in situ amine, which then participates in an intramolecular reductive amination with the ketone functionality to form the azetidine ring. These transformations often require specific catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source.
| Precursor | Reagents | Key Transformation | Product | Reference |
| β-Haloalkylimine | NaBH₄ | Reduction of imine and intramolecular nucleophilic substitution | Azetidine | acs.org |
| γ-Nitro ketone | H₂, Pd/C | Reduction of nitro group and reductive amination | Functionalized Azetidine | acs.org |
| β-Azido ketone | H₂, Pd/C or PPh₃ | Reduction of azide (B81097) and intramolecular cyclization | Functionalized Azetidine | acs.org |
This table provides a conceptual overview of reductive cyclization strategies.
Palladium-Catalyzed Cyclizations for Azetidine Scaffolds
Palladium-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, and their application in azetidine synthesis has led to the development of highly efficient and selective methods. acs.org One of the most significant advancements is the intramolecular C-H amination reaction. acs.orgnih.gov This approach allows for the direct conversion of an unactivated C(sp³)-H bond into a C-N bond, offering a highly atom-economical route to azetidines. acs.orgnih.gov
These reactions typically employ a palladium catalyst in conjunction with an oxidant and often require a directing group, such as a picolinamide, attached to the nitrogen atom to facilitate the C-H activation step at the γ-position. nih.gov The reaction proceeds through a cyclometalated palladium intermediate, followed by reductive elimination to form the azetidine ring. rsc.org This methodology has been successfully applied to the synthesis of a variety of substituted azetidines with high levels of regio- and stereocontrol. acs.org
| Substrate Type | Catalyst System | Oxidant | Directing Group | Yield (%) | Reference |
| Aliphatic Amine | Pd(OAc)₂ / Ligand | PhI(OAc)₂ | Picolinamide | 60-90 | acs.orgnih.gov |
| Unsaturated Amine | PdCl₂(MeCN)₂ | CuCl₂ | - | 50-75 | acs.org |
| γ-Aminoalkene | Pd(OAc)₂ / PPh₃ | O₂ | - | 65-85 | acs.org |
This table highlights key components and typical yields for palladium-catalyzed azetidine synthesis.
Cycloaddition Reactions for Azetidine Synthesis
Cycloaddition reactions provide a convergent and often stereocontrolled approach to the construction of cyclic systems. For the synthesis of azetidines, [2+2] cycloadditions have proven to be particularly valuable, allowing for the rapid assembly of the four-membered ring from two components.
[2+2] Photocycloadditions (e.g., Aza Paternò–Büchi Reactions)
The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. This reaction is a powerful tool for the synthesis of functionalized azetidines, often with high stereoselectivity. The reaction is typically initiated by the photoexcitation of the imine to its excited state, which then reacts with the ground-state alkene.
The success of the aza Paternò–Büchi reaction is often dependent on the electronic properties of the imine and alkene partners. Electron-rich alkenes generally react more efficiently with excited-state imines. The regioselectivity of the cycloaddition is also a key consideration and can often be predicted based on the stability of the intermediate diradical or exciplex. Recent developments have focused on expanding the scope of this reaction through the use of photosensitizers and visible light photocatalysis, which allows for the reaction to proceed under milder conditions.
| Imine Component | Alkene Component | Light Source | Key Features | Reference |
| N-Acyl Imines | Electron-rich Alkenes | UV Lamp | High diastereoselectivity | acs.org |
| Oxime Ethers | Various Alkenes | Visible Light / Photocatalyst | Milder reaction conditions | acs.org |
| N-Sulfonyl Imines | Styrenes | UV Lamp | Access to arylazetidines | acs.org |
This table provides a general overview of the components and conditions for aza Paternò–Büchi reactions.
Metal-Catalyzed Cycloadditions (e.g., Gold, Copper, Nickel Catalysis)
In addition to photochemical methods, various transition metals have been found to catalyze the [2+2] cycloaddition of imines and alkenes or allenes to afford azetidines. These reactions often proceed through different mechanistic pathways compared to their photochemical counterparts and can offer complementary reactivity and selectivity.
Gold catalysts, for example, have been shown to activate allenes towards cycloaddition with N-sulfonyl imines, leading to the formation of vinyl-substituted azetidines. Copper and nickel catalysts have also been employed in the cycloaddition of imines with alkenes, often involving the formation of metallacyclic intermediates. These metal-catalyzed approaches can provide access to a diverse range of azetidine structures under thermal conditions, avoiding the need for specialized photochemical equipment.
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Reference |
| Gold (I) Complexes | N-Sulfonyl Imine | Allene | 2-Vinylazetidine | acs.org |
| Copper (I) Complexes | Imine | Alkene | Substituted Azetidine | acs.org |
| Nickel (0) Complexes | Imine | Strained Alkene | Fused Azetidine | acs.org |
This table summarizes various metal-catalyzed cycloaddition approaches to azetidine synthesis.
Amine-Catalyzed Cycloadditions of Allenoates and Imines
The synthesis of azetidines can be achieved through various cycloaddition reactions. magtech.com.cn One notable method is the amine-catalyzed [3+2] cycloaddition of allenoates and imines. This organocatalytic approach provides a direct route to functionalized azetidine rings. While this specific reaction class is a known strategy for heterocycle synthesis, the direct formation of azetidines often competes with the formation of other ring systems, such as pyrrolidines, depending on the catalyst and reaction conditions employed. The reaction is typically catalyzed by a nucleophilic phosphine (B1218219) or amine, which adds to the allenoate to form a zwitterionic intermediate. This intermediate then reacts with an imine in a stepwise manner. The regioselectivity of the annulation, leading to either a four-membered azetidine or a five-membered pyrrolidine (B122466), is a critical aspect of this methodology and is influenced by the substitution patterns of both the allenoate and the imine, as well as the choice of catalyst.
Ring Expansion and Contraction Approaches to Azetidines
Alternative strategies to direct cyclization involve the structural modification of existing ring systems through ring expansion or contraction. magtech.com.cn
The one-carbon ring expansion of three-membered aziridine (B145994) precursors offers a powerful method for constructing the four-membered azetidine core. magtech.com.cn This transformation can be accomplished through various catalytic systems.
Rhodium-Catalyzed Ring Expansion: A prominent approach involves the reaction of aziridines with diazo compounds in the presence of a rhodium catalyst. dicp.ac.cnresearchgate.net For instance, rhodium(II) acetate (B1210297) can catalyze the reaction of N-activated aziridines with vinyl-N-triftosylhydrazones, which serve as vinylcarbene precursors. dicp.ac.cn The proposed mechanism initiates with the formation of a rhodium carbene, which is then attacked by the nucleophilic nitrogen of the aziridine to form an aziridinium (B1262131) ylide intermediate. dicp.ac.cn This ylide can then undergo a nih.govthieme-connect.com-Stevens rearrangement to yield the ring-expanded azetidine product. dicp.ac.cn This method has been successfully applied to synthesize valuable 2-alkenyl azetidines. dicp.ac.cnresearchgate.net
Biocatalytic Ring Expansion: An innovative and highly enantioselective method utilizes engineered "carbene transferase" enzymes derived from cytochrome P450. thieme-connect.comacs.orgresearchgate.net A laboratory-evolved variant, P411-AzetS, catalyzes the one-carbon ring expansion of aziridines with exceptional stereocontrol (up to 99:1 er). thieme-connect.comacs.orgchemrxiv.org This biocatalytic system generates an electrophilic iron-carbenoid intermediate from a diazo reagent, which is trapped by the aziridine. chemrxiv.org The enzyme's active site directs the subsequent reaction pathway, favoring a nih.govthieme-connect.com-Stevens rearrangement of the aziridinium ylide intermediate over competing pathways like cheletropic extrusion of olefins. thieme-connect.comacs.org This method has proven effective for gram-scale synthesis of enantioenriched azetidines. thieme-connect.comchemrxiv.org
Table 1: Selected Examples of Azetidine Synthesis via Ring Expansion of Aziridines
| Aziridine Precursor | Reagent | Catalyst | Product | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| N-Ts-2-phenylaziridine | Cinnamaldehyde-derived N-triftosylhydrazone | Rh₂(OAc)₄ | 2-Styryl-1-tosylazetidine | N/A | N/A | dicp.ac.cn |
| N-Boc-2-phenylaziridine | Ethyl 2-diazoacetate | P411-AzetS (biocatalyst) | (R)-Ethyl 1-Boc-4-phenylazetidine-2-carboxylate | 61 | 99:1 er | chemrxiv.org |
| N-Benzoyl-2-(4-bromophenyl)aziridine | Ethyl 2-diazoacetate | P411-AzetS (biocatalyst) | Ethyl 1-benzoyl-4-(4-bromophenyl)azetidine-2-carboxylate | N/A | >99:1 er | acs.org |
The synthesis of azetidines from larger, five-membered heterocyclic precursors is a less common but viable strategy. magtech.com.cn One documented example is the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org This reaction is promoted by a base, such as potassium carbonate, in the presence of a nucleophile like methanol. rsc.org The proposed mechanism involves a nucleophilic addition to the amide carbonyl group, leading to N-C(O) bond cleavage. The resulting intermediate, containing a γ-positioned amide anion and an α-bromo group, undergoes an intramolecular Sₙ2 cyclization, resulting in the formation of an α-carbonylated N-sulfonylazetidine. rsc.org This method provides access to functionalized azetidines that can be further elaborated. organic-chemistry.org While ring contractions of pyridines to pyrrolidines have been reported, direct and general photochemical methods for contracting pyrrolidines to azetidines remain a significant challenge. osaka-u.ac.jpnih.gov
Stereoselective Synthesis of Azetidine Scaffolds
The development of methods for the stereoselective synthesis of azetidines is crucial for their application in medicinal chemistry and as chiral ligands. acs.org Both chiral auxiliary-mediated and asymmetric catalytic approaches have been successfully developed.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively applied to the synthesis of enantioenriched azetidines. acs.org
tert-Butanesulfinamide: The Ellman auxiliary, tert-butanesulfinamide, is a highly versatile chiral reagent for the asymmetric synthesis of amines and has been extended to the preparation of chiral azetidines. acs.orgrsc.orgacs.orgyale.edu A general approach involves the condensation of an aldehyde with chiral tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. acs.org Nucleophilic addition to this imine, followed by cyclization, allows for the diastereoselective construction of the azetidine ring. rsc.org For example, a three-step sequence starting from 3-chloropropanal (B96773) and (R)-tert-butanesulfinamide can provide access to a variety of C2-substituted azetidines with high diastereoselectivity. acs.org The auxiliary provides excellent chiral induction and can be easily cleaved under acidic conditions after the ring has been formed. acs.orgrsc.org
(S)-1-Phenylethylamine: Commercially available and inexpensive chiral amines, such as (S)-1-phenylethylamine, can also serve as effective chiral auxiliaries. rsc.orgnih.gov This auxiliary can be incorporated as the nitrogen source of the azetidine ring. The stereocenter on the phenylethyl group directs the stereochemistry of subsequent transformations, such as the α-alkylation of azetidine-2-carboxylic acid esters or nitriles. nih.govrsc.org The use of borane (B79455) complexes of these N-((S)-1-phenylethyl)azetidine derivatives has been shown to dramatically improve both the yields and diastereoselectivities of α-alkylation reactions, affording α-substituted products as almost single diastereomers. nih.gov
Oxazolidinones: Evans oxazolidinones are powerful chiral auxiliaries widely used in asymmetric synthesis, including aldol, alkylation, and Diels-Alder reactions. wikipedia.orgsantiago-lab.comwilliams.edu Their application in azetidine synthesis involves attaching the auxiliary to a precursor molecule to control the stereochemistry during C-C or C-N bond formation in the ring-closing step. The steric bulk of the substituents on the oxazolidinone directs the approach of reagents, leading to high diastereoselectivity. santiago-lab.com After the desired stereocenter(s) on the azetidine ring are set, the auxiliary can be cleaved hydrolytically or reductively. santiago-lab.com
Direct catalytic enantioselective methods offer a more atom-economical approach to chiral azetidines by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. acs.org
Copper-Catalyzed Methods: Chiral copper complexes have emerged as effective catalysts for the enantioselective synthesis of azetidines. A notable example is the highly enantioselective difunctionalization of azetines (dihydroazetes). acs.orgnih.gov Using a catalyst generated from CuBr and a chiral bisphosphine ligand, two versatile groups, a boryl and an allyl moiety, can be installed across the C=C bond of the azetine. acs.org This reaction constructs two new stereogenic centers with high regio-, diastereo-, and enantioselectivity. acs.orgnih.gov The resulting 2,3-disubstituted azetidines can be readily transformed into other useful chiral building blocks. acs.org Other copper-catalyzed reactions, such as the [3+1] radical cascade cyclization of aliphatic amines with alkynes, provide routes to substituted azetidines, although these are not always asymmetric. the-innovation.orgresearchgate.net
Organocatalytic Methods: Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has also been applied to azetidine synthesis. nih.gov For example, chiral squaramide hydrogen-bond donor catalysts can promote the highly enantioselective ring-opening of 3-substituted azetidines with acyl halides. acs.org While this is a functionalization reaction rather than a ring-forming one, it highlights the potential of organocatalysis in manipulating chiral azetidine scaffolds. The development of organocatalytic methods for the direct, enantioselective construction of the azetidine ring is an active area of research. nih.gov
Biocatalytic Methods: As mentioned previously (Section 3.3.1), engineered enzymes provide a powerful platform for asymmetric catalysis. thieme-connect.com The use of an evolved cytochrome P450 enzyme to catalyze the nih.govthieme-connect.com-Stevens rearrangement of aziridinium ylides is a prime example of a biocatalytic method for synthesizing chiral azetidines with outstanding enantioselectivity. thieme-connect.comacs.orgresearchgate.net This approach overcomes significant challenges in controlling both the chemo- and enantioselectivity of the transformation. thieme-connect.com
Table 2: Overview of Asymmetric Catalytic Methods for Azetidine Synthesis
| Catalytic Method | Catalyst Type | Substrates | Key Transformation | Stereocontrol | Reference |
|---|---|---|---|---|---|
| Copper Catalysis | Chiral Cu/bisphosphine complex | Azetines, Allyl phosphates, B₂pin₂ | Boryl allylation | High ee and dr | acs.org |
| Organocatalysis | Chiral prolinol derivative | Aldehydes, Chloroacetaldehyde | Enantioselective α-chlorination/cyclization | 84-92% ee | nih.gov |
| Biocatalysis | Engineered Cytochrome P450 (P411-AzetS) | Aziridines, Diazoacetates | Ring expansion via nih.govthieme-connect.com-Stevens rearrangement | Up to 99:1 er | thieme-connect.comacs.org |
Diastereoselective Control in Azetidine Formation
The construction of the azetidine ring with specific stereochemical outcomes is a significant challenge in synthetic organic chemistry, primarily due to the inherent ring strain of the four-membered system. Achieving diastereoselective control is crucial when multiple stereocenters are present, as is common in biologically active molecules. Various advanced methodologies have been developed to govern the relative stereochemistry during the formation of the azetidine ring.
One effective strategy involves the diastereoselective conversion of azetidine nitrones. These strained, unsaturated heterocycles can be synthesized through an electrocyclization of N-alkenylnitrones. Subsequent reactions, such as reductions, cycloadditions, and nucleophilic additions, proceed with high diastereoselectivity to yield densely substituted azetidines. This approach offers a fundamentally different pathway to azetidine synthesis compared to traditional nucleophilic displacement cyclizations. nih.gov
Another powerful method is the two-step regio- and diastereoselective synthesis from simple building blocks like oxiranes. In a kinetically controlled reaction, the formation of the strained four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine ring. This method demonstrates remarkable functional group tolerance. Computational studies, such as those employing density functional theory (DFT), have been used to explain the preference for the formation of trans products, aligning with experimental observations where low reaction temperatures enhance diastereoselectivity under kinetic control. acs.org
The stereochemical outcome can also be directed by existing stereocenters in the precursors. For instance, the iodocyclization of homoallyl amines can lead to the stereoselective synthesis of cis-2-(iodomethyl)azetidine derivatives. rsc.org Similarly, the use of a bulky chiral auxiliary, such as a tert-butanesulfinyl group, on isatin-derived ketimines allows for a highly diastereoselective DABCO-catalyzed [2+2] annulation reaction with allenoates. This approach provides efficient access to single diastereoisomers of spirocyclic oxindoles bearing a 4-methyleneazetidine ring. rsc.org The high level of stereocontrol is attributed to the directing effect of the bulky chiral group. rsc.org
Ring expansion and rearrangement reactions also offer pathways to diastereomerically enriched azetidines. A formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This process is believed to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product. nih.gov Furthermore, the thermal isomerization of kinetically favored aziridines can produce 3-bromo-3-azetidinecarboxylic acid derivatives, which serve as versatile intermediates for further functionalization via nucleophilic substitution. acs.org
The diastereoselectivity of these reactions is often influenced by a combination of steric and electronic factors, as well as the reaction conditions. The following tables summarize key findings from selected studies on diastereoselective azetidine formation.
Table 1: Methodologies for Diastereoselective Azetidine Formation
| Methodology | Precursors | Key Features | Diastereoselectivity | Ref. |
| Conversion of Azetidine Nitrones | N-Alkenylnitrones | Electrocyclization followed by reduction, cycloaddition, or nucleophilic addition. | Excellent | nih.gov |
| Cyclization of Oxiranes | Benzylaminomethyloxiranes | Kinetically controlled ring closure. | High (favors trans isomer) | acs.org |
| [2+2] Annulation | Isatin-derived ketimines and allenoates | Use of a bulky chiral auxiliary (tert-butanesulfinyl group). | Excellent (single diastereoisomers) | rsc.org |
| [3+1] Ring Expansion | Bicyclic methylene aziridines and rhodium carbenes | Ring-opening/ring-closing cascade. | Excellent regio- and stereoselectivity | nih.gov |
| Thermal Isomerization | Dibromo amino esters | Formation of an intermediate aziridine followed by rearrangement. | Kinetically controlled | acs.org |
Table 2: Influence of Reaction Parameters on Diastereoselectivity
| Reaction Type | Substrate/Catalyst System | Parameter Varied | Effect on Diastereoselectivity | Ref. |
| Azetidine formation from Oxiranes | Metalated benzylaminomethyloxirane | Temperature | Lower temperatures favor kinetic control and higher diastereoselectivity. | acs.org |
| [2+2] Annulation | Ketimine with tert-butanesulfinyl chiral auxiliary | Chiral Auxiliary | The bulky group effectively directs the stereochemical outcome. | rsc.org |
| Iodocyclization | Homoallyl amine | Reaction Conditions | Leads to stereoselective formation of the cis-azetidine. | rsc.org |
These advanced methodologies underscore the progress made in controlling the stereochemistry of the azetidine ring, paving the way for the synthesis of complex and stereochemically defined molecules.
Synthetic Routes to the 2 Chloroprop 2 En 1 Yl Ethereal Component
Preparation of 2-Chloropropene (B1346963) Derivatives
The synthesis of 2-chloropropene is a foundational step in generating the target ethereal component. Several industrial and laboratory-scale methods are employed for its production, starting from basic unsaturated hydrocarbons or halogenated alkanes.
Addition Reactions to Unsaturated Hydrocarbons (Propene, Propyne)
The addition of hydrogen halides across the double or triple bonds of C3 hydrocarbons is a direct method for producing chlorinated propenes. The reaction of hydrogen chloride (HCl) with propyne (B1212725) or its isomer, propadiene (allene), serves as a viable route to 2-chloropropene. This process is typically conducted in a liquid medium containing a catalyst. google.com For instance, the hydrochlorination can be performed in the presence of a catalyst system, and the reaction medium is often saturated with hydrogen chloride before the introduction of the hydrocarbon feedstock. google.com While the addition of HCl to propene is a well-known reaction, it predominantly yields 2-chloropropane (B107684) according to Markovnikov's rule, rather than the desired 2-chloropropene.
A patented process describes the manufacturing of 2-chloroprop-1-ene by reacting methylacetylene (propyne) and/or propadiene with hydrogen chloride in a liquid medium. This method is noted as an intermediate step in the synthesis of 1,1,1,3,3-pentachlorobutane. google.com
| Starting Material | Reagent | Primary Product | Notes |
|---|---|---|---|
| Propyne (Methylacetylene) | Hydrogen Chloride (HCl) | 2-Chloropropene | Catalytic process in a liquid medium. google.com |
| Propadiene (Allene) | Hydrogen Chloride (HCl) | 2-Chloropropene | Often used in a mixture with propyne. google.com |
Dehydrohalogenation of Halogenated Propanes
Dehydrohalogenation, an elimination reaction involving the removal of a hydrogen halide from a substrate, is a common method for synthesizing alkenes. The treatment of dihalogenated propanes with a base can produce a mixture of chloropropene isomers. For example, treating propylene (B89431) dichloride (1,2-dichloropropane) with alcoholic potassium hydroxide (B78521) results in the formation of both 1-chloropropene and 2-chloropropene, which can then be separated by fractionation. cymitquimica.com
Similarly, 2,2-dichloropropane (B165471) undergoes dehydrochlorination in water to yield 2-chloropropene. youtube.com This reaction is a first-order process and proceeds via an E1 elimination mechanism. youtube.com The choice of starting material and reaction conditions can influence the product distribution. Studies on the catalytic dehydrochlorination of 1,2-dichloropropane (B32752) over various catalysts like γ-Al2O3 have shown that 2-chloropropene can be a significant intermediate or product. google.com
| Starting Material | Reagent/Condition | Product(s) | Reference |
|---|---|---|---|
| 1,2-Dichloropropane | Alcoholic Potassium Hydroxide | 2-Chloropropene and 1-Chloropropene | cymitquimica.com |
| 2,2-Dichloropropane | Water (hydrolysis) | 2-Chloropropene | youtube.com |
Direct Chlorination Methodologies
The direct chlorination of propene at high temperatures is a primary industrial method for producing allyl chloride (3-chloropropene), but it also generates other chlorinated hydrocarbons as byproducts. cymitquimica.com The reaction, typically carried out in the gas phase at temperatures around 400-500°C, yields a mixture that includes 1-chloropropene, 2-chloropropene, and 3-chloropropene. researchgate.net These isomers are then separated through fractional distillation to isolate the pure 2-chloropropene. researchgate.net
Alternatively, liquid-phase chlorination of propene can be performed in an inert solvent like carbon tetrachloride at lower temperatures (0-50°C) with a Lewis acid catalyst, such as iron(III) chloride. researchgate.net This method also produces a mixture of chlorinated propenes.
Functionalization of the Chloropropene Moiety for Ether Linkage
Once 2-chloropropene is obtained, it must be functionalized to enable the formation of an ether bond. This typically involves introducing a hydroxyl group to form an alcohol, which can then act as a nucleophile, or converting it into a more potent electrophile.
Synthesis of 2-Chloroprop-2-en-1-ol via Selective Reduction
The key intermediate for the ether linkage is 2-chloroprop-2-en-1-ol, also known as 2-chloroallyl alcohol. nih.gov This compound possesses the necessary hydroxyl group for ether synthesis. A plausible synthetic route to this alcohol is the selective reduction of the aldehyde group in 2-chloroacrolein (B1216256) (2-chloroprop-2-enal), without affecting the carbon-carbon double bond.
While specific literature detailing the reduction of 2-chloroacrolein is sparse, the chemoselective reduction of α,β-unsaturated aldehydes to allylic alcohols is a well-established transformation in organic synthesis. Reagents such as sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) or diisobutylaluminium hydride (DIBAL-H) at low temperatures are commonly employed to achieve this selectivity. Applying these principles, 2-chloroacrolein could be selectively reduced to afford 2-chloroprop-2-en-1-ol.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₅ClO | nih.gov |
| Molecular Weight | 92.52 g/mol | |
| Boiling Point | 133-134 °C | |
| Density | 1.162 g/mL at 25 °C |
Preparation of 2-Chloropropenyl Halides or Equivalent Electrophilic Reagents
An alternative strategy for forming the ether linkage involves converting the 2-chloropropene unit into a more reactive electrophile, such as a 2-chloropropenyl halide. A key example is 2,3-dichloro-1-propene, also known as 2-chloroallyl chloride. nist.gov This compound is a valuable intermediate for organic synthesis. chemicalbook.comfishersci.ca
One method for its preparation involves the dehydrochlorination of 1,2,3-trichloropropane (B165214) using an aqueous solution of sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. google.com
Furthermore, the allylic alcohol, 2-chloroprop-2-en-1-ol, can be converted into a corresponding halide. Standard reagents for transforming primary and secondary alcohols into alkyl halides include thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. libretexts.orgkhanacademy.org These reagents are often preferred over hydrohalic acids to avoid harsh acidic conditions and potential side reactions. libretexts.org The reaction of 2-chloroprop-2-en-1-ol with one of these reagents would yield the corresponding 2-chloroallyl halide, a potent electrophile for subsequent Williamson ether synthesis with 3-hydroxyazetidine.
Formation of the 3 Oxyazetidine Linkage in the Target Compound
Etherification Strategies
The creation of the ether bond at the C3 position of the azetidine (B1206935) ring is paramount. The selection of an appropriate strategy depends on factors such as the nature of the starting materials, desired reaction conditions, and scalability.
Nucleophilic Substitution of Activated Azetidine Derivatives with 2-Chloroprop-2-en-1-ol
One potential, albeit less common, approach involves the activation of the 3-hydroxyazetidine as a suitable electrophile, which can then undergo nucleophilic attack by the alkoxide of 2-chloroprop-2-en-1-ol. This strategy would typically involve the conversion of the hydroxyl group of an N-protected 3-hydroxyazetidine into a good leaving group, such as a tosylate or mesylate.
The N-protected 3-hydroxyazetidine, for instance, N-Boc-3-hydroxyazetidine, can be reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form the corresponding sulfonate ester. The resulting activated azetidine derivative can then be treated with the sodium or potassium salt of 2-chloroprop-2-en-1-ol. The alkoxide, generated by reacting the alcohol with a strong base such as sodium hydride (NaH), would then displace the tosylate or mesylate group in an SN2 reaction to form the desired ether.
Table 1: Representative Reaction Conditions for Nucleophilic Substitution with Activated Azetidine
| Step | Reagents & Conditions | Purpose |
| Activation | N-Boc-3-hydroxyazetidine, TsCl or MsCl, Pyridine or Et3N, CH2Cl2, 0 °C to rt | Conversion of the hydroxyl group to a good leaving group (OTs or OMs). |
| Alkoxide Formation | 2-Chloroprop-2-en-1-ol, NaH, THF, 0 °C | Deprotonation of the alcohol to form the nucleophilic alkoxide. |
| Etherification | Activated N-Boc-3-azetidine derivative, Sodium 2-chloroprop-2-en-1-oxide, DMF, rt to 60 °C | SN2 displacement to form the ether linkage. |
Reaction of 3-Hydroxyazetidine with 2-Chloroprop-2-enyl Electrophiles
A more conventional and widely applicable method for ether synthesis is the Williamson ether synthesis. tudublin.ie This strategy involves the deprotonation of a suitably N-protected 3-hydroxyazetidine to form a nucleophilic alkoxide, which then reacts with an electrophilic 2-chloroprop-2-enyl species. The nitrogen of the azetidine ring is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent its participation in side reactions. chemicalbook.com
The synthesis would commence with the deprotonation of N-Boc-3-hydroxyazetidine using a strong base. Sodium hydride (NaH) is a common choice for this transformation, leading to the formation of the corresponding sodium alkoxide in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). chemicalbook.com This is a crucial step as it significantly enhances the nucleophilicity of the oxygen atom.
Following the formation of the alkoxide, the electrophilic partner, 2,3-dichloroprop-1-ene, is introduced. The alkoxide then attacks the primary carbon bearing a chlorine atom, displacing it in a bimolecular nucleophilic substitution (SN2) reaction to forge the desired ether linkage. sydney.edu.au The use of a primary alkyl halide is advantageous as it minimizes the potential for competing elimination reactions. sydney.edu.au
Table 2: Typical Conditions for Williamson Ether Synthesis
| Parameter | Details |
| Nucleophile | N-Boc-3-hydroxyazetidine |
| Base | Sodium hydride (NaH) |
| Electrophile | 2,3-Dichloroprop-1-ene |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
Mitsunobu Reaction Protocols for Carbon-Oxygen Bond Formation
The Mitsunobu reaction offers a powerful and mild alternative for the formation of the C-O ether bond, proceeding with inversion of stereochemistry at the alcohol carbon. chemicalbook.com This reaction facilitates the coupling of a primary or secondary alcohol with a pronucleophile, which in this case would be 2-chloroprop-2-en-1-ol, in the presence of a phosphine (B1218219) and an azodicarboxylate. chemicalbook.com
In this approach, N-Boc-3-hydroxyazetidine would be treated with 2-chloroprop-2-en-1-ol in a suitable solvent such as THF. To this mixture, triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are added. The reaction proceeds through the formation of an oxyphosphonium intermediate from the 3-hydroxyazetidine, which is then displaced by the alkoxide of 2-chloroprop-2-en-1-ol, generated in situ. nih.gov
One of the significant advantages of the Mitsunobu reaction is its generally mild conditions and high functional group tolerance. chemicalbook.com
Table 3: General Conditions for Mitsunobu Etherification
| Component | Reagent |
| Alcohol | N-Boc-3-hydroxyazetidine |
| Pronucleophile | 2-Chloroprop-2-en-1-ol |
| Phosphine | Triphenylphosphine (PPh3) |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
Regio- and Chemoselective Considerations in Ether Bond Construction
The synthesis of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine is accompanied by potential challenges related to selectivity. Careful consideration of both regioselectivity and chemoselectivity is essential to maximize the yield of the desired product and minimize the formation of unwanted byproducts.
Regioselectivity: The primary regioselective challenge in the alkylation of 3-hydroxyazetidine is the competition between O-alkylation and N-alkylation. The azetidine nitrogen is also nucleophilic and can compete with the hydroxyl group for the electrophile. To circumvent this, protection of the nitrogen atom is crucial. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. It effectively reduces the nucleophilicity of the nitrogen, thereby favoring O-alkylation. The choice of base and solvent can also influence the N- versus O-alkylation ratio in related systems. google.com
Chemoselectivity: The electrophile, 2,3-dichloroprop-1-ene, or the alcohol, 2-chloroprop-2-en-1-ol, possesses multiple reactive sites. In the Williamson synthesis, the nucleophilic attack should selectively occur at the primary carbon bearing a chlorine atom, rather than at the vinylic chloride or the double bond. The SN2 reaction is generally much more favorable at an sp3-hybridized carbon than at an sp2-hybridized carbon, making the displacement of the allylic chloride the overwhelmingly favored pathway.
In the Mitsunobu reaction, the chemoselectivity issue lies in the potential for the phosphine and azodicarboxylate to react with the chloroalkenyl moiety. However, the Mitsunobu reaction is generally selective for the activation of the alcohol. Furthermore, the reaction of the in situ generated alkoxide with the activated azetidinol (B8437883) is expected to be the dominant pathway. The presence of the chloro substituent on the double bond might influence the reactivity of the allylic system, but a direct SN2' type reaction is less likely under standard Mitsunobu conditions with this substrate. nih.gov
Mechanistic Investigations of 3 2 Chloroprop 2 En 1 Yl Oxy Azetidine Reactivity
Reactivity Profiles of the Azetidine (B1206935) Ring System
The azetidine ring is a four-membered nitrogen-containing heterocycle. Its reactivity is largely governed by a significant ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to cleavage and functionalization under conditions where less strained rings, like pyrrolidines, would remain inert. rsc.orgresearchgate.net However, the azetidine ring is notably more stable than its three-membered counterpart, aziridine (B145994), allowing for easier handling while still providing unique, strain-driven reactivity. rsc.org
Nucleophilic Ring-Opening Reactions: Regioselectivity and Stereoselectivity
Nucleophilic ring-opening is a hallmark reaction of azetidines, but it often requires activation of the ring. magtech.com.cnacs.org The nitrogen atom can be protonated by a Brønsted acid or alkylated to form a more electrophilic azetidinium ion, which is then readily attacked by nucleophiles. acs.orgnih.gov
The regioselectivity of the attack on an unsymmetrical azetidinium ion is influenced by both steric and electronic factors. magtech.com.cn For a 3-substituted azetidine like the title compound, nucleophilic attack can occur at either the C2 or C4 position.
Electronic Effects : Substituents that can stabilize a positive charge, such as aryl or vinyl groups at the C2 position, direct the nucleophile to that carbon by promoting cleavage of the adjacent C-N bond. magtech.com.cn
Steric Effects : In the absence of strong electronic influences, sterically bulky nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen atom. magtech.com.cn
In the case of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine, upon formation of the azetidinium ion, the C2 and C4 positions are sterically similar. Therefore, regioselectivity would likely be controlled by the specific nucleophile and reaction conditions. The ring-opening typically proceeds via an SN2 mechanism, leading to an inversion of configuration at the attacked carbon center if it is a stereocenter. nih.gov
| Factor | Influence on Regioselectivity | Governing Principle | Example Nucleophiles |
|---|---|---|---|
| Electronic Effects (e.g., C2-Aryl) | Attack at the C2 position | Stabilization of developing positive charge | Weak nucleophiles (e.g., phenols, halides) nih.gov |
| Steric Hindrance (e.g., C2-Alkyl) | Attack at the less substituted C4 position | Minimization of steric repulsion | Bulky nucleophiles (e.g., organometallics) magtech.com.cn |
| Intramolecular Nucleophile | Outcome controlled by the stability of the forming ring | Thermodynamic favorability (5- or 6-membered rings preferred) magtech.com.cn | Pendant alcohols, amines |
Strain-Release Functionalization and Derivatization
The high ring strain of azetidines is a thermodynamic driving force for a variety of functionalization reactions that proceed without necessarily opening the ring permanently. rsc.orgunife.it These methods leverage the release of strain to form more complex architectures.
One prominent strategy involves the reaction of highly strained bicyclic derivatives, such as 1-azabicyclo[1.1.0]butanes (ABBs), with nucleophiles or radicals. rsc.orgchemrxiv.org The addition of organometallic reagents or the interception of radical intermediates by ABBs leads to the formation of densely functionalized azetidines in a single step. unife.itrsc.org This strain-release approach allows for the introduction of substituents at the C3 position and subsequent derivatization, providing a modular route to complex azetidine libraries. nih.govjove.com
C-N Bond Activation and Cleavage Studies
Activation and cleavage of the C-N bond in azetidines are fundamental to their ring-opening reactivity. While nucleophilic attack on activated azetidinium ions is common, other methods for C-N bond scission exist. For instance, reductive cleavage using dissolving metals can lead to ring-opened products through a radical anion mechanism. rsc.org Photoredox catalysis, often in combination with a Lewis acid, has emerged as a powerful tool for cleaving C-N bonds in unstrained systems like pyrrolidines, and similar principles could be applied to activate the already strained C-N bonds in azetidines. acs.org The inherent strain in the azetidine ring facilitates homolytic cleavage more readily than in larger, unstrained rings. acs.org
Reactivity of the Vinyloxy (Ether) Substructure
The (2-Chloroprop-2-en-1-yl)oxy group contains a vinyl ether moiety, which is an electron-rich olefin. Its reactivity is dominated by reactions involving the carbon-carbon double bond.
Hydrolysis Mechanisms of Vinyl Ethers
The hydrolysis of vinyl ethers is a classic example of a reaction proceeding through rate-determining proton transfer. researchgate.netrsc.org The mechanism is well-established and involves three key steps:
Protonation : In the presence of an acid catalyst, a proton is transferred to the β-carbon of the vinyl ether. This step is typically the slowest (rate-determining) and results in the formation of a resonance-stabilized alkoxycarbocation intermediate. researchgate.netcdnsciencepub.com
Hydration : A water molecule rapidly attacks the carbocation to form a hemiacetal intermediate. cdnsciencepub.comcdnsciencepub.com
Decomposition : The hemiacetal is unstable and quickly decomposes to yield an aldehyde or ketone and an alcohol. researchgate.net
For this compound, acid-catalyzed hydrolysis would lead to the cleavage of the ether bond, producing 3-hydroxyazetidine and 2-chloro-2-propen-1-al. Solvent isotope effect studies (kH+/kD+) for vinyl ether hydrolysis typically yield values greater than 1, consistent with rate-determining proton transfer. cdnsciencepub.com
| Step | Description | Key Intermediate | Kinetic Significance |
|---|---|---|---|
| 1 | Proton transfer from acid catalyst to the β-carbon of the double bond. | Alkoxycarbocation | Rate-determining step researchgate.netrsc.org |
| 2 | Nucleophilic attack by water on the carbocation. | Hemiacetal | Fast cdnsciencepub.com |
| 3 | Breakdown of the hemiacetal. | Aldehyde/Ketone + Alcohol | Fast researchgate.net |
Electrophilic Addition Reactions across the Double Bond
The electron-donating nature of the ether oxygen makes the double bond of a vinyl ether highly susceptible to electrophilic attack. stackexchange.com A wide range of electrophiles can add across the π-system. For example, tert-butyl vinyl ether reacts with p-toluenesulfenyl chloride (p-TolSCl) to give an initial adduct. tandfonline.comresearchgate.net This adduct can then be activated by a Lewis acid to react with various nucleophiles. tandfonline.com Similarly, electrophilic selenium reagents have been used to initiate additions and even polymerizations of vinyl ethers. acs.orgrsc.org
In the context of this compound, the double bond would readily react with electrophiles such as halogens (e.g., Br₂), selenyl halides (e.g., PhSeBr), or under acidic conditions, potentially leading to polymerization. stackexchange.comacs.org The presence of the chlorine atom on the double bond may influence the regioselectivity of the addition, but attack at the carbon atom alpha to the oxygen is generally favored due to the formation of the more stable alkoxycarbocation.
Polymerization Pathways and Mechanisms (e.g., Cationic, Radical)
The strained nature of the azetidine ring makes it susceptible to ring-opening polymerization (ROP), a process that can proceed through different mechanistic pathways.
Radical Polymerization: The 2-chloropropene (B1346963) moiety, being a vinyl chloride derivative, introduces the possibility of radical polymerization. researchgate.netmsu.edubrainly.intoxicdocs.orgessentialchemicalindustry.org This process is typically initiated by radical species that add to the carbon-carbon double bond, generating a new radical that can then propagate by attacking another monomer molecule. The polymerization of vinyl chloride is a well-established industrial process. toxicdocs.orgessentialchemicalindustry.org Therefore, under radical initiation conditions, this compound could potentially form polymers through the vinyl group, leaving the azetidine ring intact.
It is also conceivable that under certain conditions, a combination of both cationic and radical polymerization mechanisms could occur, leading to complex polymer architectures.
Reactivity of the 2-Chloropropene (Vinyl Chloride) Moiety
The 2-chloropropene group in this compound is a versatile functional group that can participate in a variety of chemical reactions.
Nucleophilic Substitution at the Allylic Chlorine
The chlorine atom in the 2-chloropropene moiety is an allylic chloride, which makes it susceptible to nucleophilic substitution reactions. acs.orgstackexchange.comspcmc.ac.inquora.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the intermediate allylic carbocation would favor an S(_N)1 pathway, while a strong nucleophile and a polar aprotic solvent would favor an S(_N)2 reaction. A variety of nucleophiles can displace the chloride, allowing for the introduction of different functional groups at this position.
| Reaction Type | Conditions | Potential Products |
| S(_N)1 | Protic solvents, weak nucleophiles | Substitution products, potential for rearranged products |
| S(_N)2 | Aprotic polar solvents, strong nucleophiles | Direct substitution products |
Addition Reactions to the Chlorinated Alkene Bond
The carbon-carbon double bond in the 2-chloropropene group is susceptible to electrophilic addition reactions. msu.edupassmyexams.co.uk Reagents such as halogens (e.g., Br(_2), Cl(_2)) and strong protic acids (e.g., HBr, HCl) can add across the double bond. The regioselectivity of these additions would be influenced by the electronic effects of the chlorine atom and the ether-linked azetidine ring.
| Reagent | Reaction Type | Expected Product |
| Br(_2) | Electrophilic Addition | 1,2-Dibromo-2-chloropropane derivative |
| HBr | Electrophilic Addition | Markovnikov or anti-Markovnikov addition product depending on conditions |
Radical Chemistry and Its Implications for Transformation
The 2-chloropropene moiety can also participate in radical reactions beyond polymerization. Radical additions to the double bond can be initiated by radical species. rsc.org For instance, the addition of radicals can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of the chlorine atom can also influence the stability and reactivity of any radical intermediates formed.
Interplay and Synergistic Effects of Multiple Reactive Functional Groups
A key aspect of the chemistry of this compound is the potential for interplay and synergistic effects between the azetidine ring and the 2-chloropropene moiety. The proximity of these two reactive groups can lead to unique reactivity that is not observed in molecules containing only one of these functionalities.
For example, the nitrogen atom of the azetidine ring could act as an internal nucleophile, potentially displacing the allylic chloride to form a bicyclic system. This intramolecular cyclization would be dependent on the conformational flexibility of the molecule and the reaction conditions.
Furthermore, the electronic properties of the azetidine ring could influence the reactivity of the 2-chloropropene group, and vice versa. The ether linkage provides a pathway for electronic communication between the two functional groups. For instance, the electron-withdrawing or -donating nature of the substituted azetidine ring could affect the electron density of the double bond and the lability of the allylic chloride.
In the context of polymerization, the presence of both a polymerizable ring and a vinyl group could lead to the formation of complex polymer architectures, such as graft or cross-linked polymers, depending on the chosen polymerization conditions. A summary of the potential reactive sites and their interactions is presented below.
| Functional Group | Potential Reactivity | Potential Influence on Other Group |
| Azetidine Ring | Cationic Ring-Opening Polymerization, Nucleophilic Ring-Opening | Electronic effects on the 2-chloropropene moiety |
| 2-Chloropropene Moiety | Nucleophilic Substitution, Electrophilic Addition, Radical Polymerization/Addition | Potential for intramolecular reactions with the azetidine nitrogen |
Computational and Theoretical Studies of 3 2 Chloroprop 2 En 1 Yl Oxy Azetidine
Molecular Geometry, Conformation, and Isomerism Analysis
The molecular geometry of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine is characterized by the presence of a strained four-membered azetidine (B1206935) ring and a flexible (2-chloroprop-2-en-1-yl)oxy side chain.
Azetidine Ring Conformation: Unlike planar cyclobutane (B1203170), the azetidine ring typically adopts a puckered conformation to alleviate torsional strain. nih.gov This puckering results in a non-planar arrangement of the ring atoms. The degree of puckering can be influenced by the nature and position of substituents. For this compound, the ether linkage at the C3 position is expected to influence the ring's preferred conformation. The nitrogen atom in the ring can undergo inversion, leading to different puckered conformations. The substituent at C3 can adopt either an axial or equatorial-like position relative to the approximate plane of the ring, with the equatorial position generally being more stable to minimize steric interactions.
Furthermore, the presence of a double bond in the side chain gives rise to the possibility of geometric isomerism. However, in the case of the 2-chloroprop-2-en-1-yl group, the two substituents on one of the double-bonded carbons are identical (two hydrogen atoms), thus E/Z isomerism is not possible for this specific moiety.
| Feature | Description |
| Azetidine Ring | Expected to be puckered (non-planar) |
| Substituent Position | The (2-Chloroprop-2-en-1-yl)oxy group can be in pseudo-axial or pseudo-equatorial positions. |
| Side Chain | Flexible with multiple possible conformations due to single bond rotations. |
| Geometric Isomerism | Not applicable to the 2-chloroprop-2-en-1-yl group. |
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound governs its reactivity. Key insights can be gained by examining its frontier molecular orbitals (HOMO and LUMO) and charge distribution.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.
HOMO: The lone pair of electrons on the nitrogen atom of the azetidine ring is expected to contribute significantly to the HOMO. This makes the nitrogen atom a likely site for electrophilic attack. The oxygen atom of the ether linkage also has lone pairs that will influence the energy and location of the HOMO.
LUMO: The LUMO is likely to be distributed over the C-Cl and C=C bonds of the chloropropenyl group, as well as the C-N bonds of the azetidine ring. This suggests that the molecule is susceptible to nucleophilic attack at the carbon atoms of the azetidine ring (due to ring strain) and at the carbon bearing the chlorine atom.
Computational models can be used to predict the energies of these orbitals, which in turn can help to understand the molecule's reactivity in various chemical reactions. mit.edu
Charge Distribution: The distribution of electron density within the molecule is uneven due to the presence of electronegative atoms (N, O, Cl).
The nitrogen, oxygen, and chlorine atoms will carry partial negative charges.
The carbon atoms bonded to these heteroatoms will carry partial positive charges, making them electrophilic centers.
This charge distribution influences the molecule's interaction with other polar molecules and its behavior in chemical reactions.
| Descriptor | Expected Characteristics |
| HOMO Location | Primarily on the azetidine nitrogen and ether oxygen. |
| LUMO Location | Distributed over the C-Cl, C=C, and azetidine C-N bonds. |
| Nucleophilic Sites | Azetidine nitrogen. |
| Electrophilic Sites | Azetidine ring carbons, carbon bonded to chlorine. |
Azetidine Ring Strain Energy Calculations
Azetidine, as a four-membered heterocycle, possesses significant ring strain, which is a major determinant of its chemical reactivity. rsc.org The ring strain of the parent azetidine is approximately 25.4 kcal/mol. rsc.org This strain arises from angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions of adjacent bonds).
The presence of the 3-[(2-chloroprop-2-en-1-yl)oxy] substituent is not expected to drastically alter the inherent ring strain of the azetidine core. However, minor variations may occur due to electronic and steric effects of the substituent. Computational methods, such as ab initio calculations, can be employed to determine the precise strain energy of the substituted azetidine by comparing its heat of formation with that of a strain-free reference compound. acs.org This high ring strain makes the azetidine ring susceptible to ring-opening reactions, which can be initiated by various reagents. rsc.org
| Ring System | Approximate Ring Strain (kcal/mol) |
| Aziridine (B145994) | 27.7 |
| Azetidine | 25.4 |
| Pyrrolidine (B122466) | 5.4 |
| Piperidine | ~0 |
Reaction Pathway Elucidation and Transition State Analysis for Key Transformations
The reactivity of this compound is largely dictated by the strained azetidine ring and the functional groups on the side chain. Computational studies can elucidate the mechanisms of its key transformations by mapping out reaction pathways and identifying transition states.
Key Potential Transformations:
Ring-Opening Reactions: Due to the inherent ring strain, the azetidine ring is prone to nucleophilic ring-opening reactions. researchgate.net These reactions would involve the attack of a nucleophile on one of the ring carbon atoms, leading to the cleavage of a C-N bond. The regioselectivity of the attack would be influenced by the electronic effects of the substituent and the reaction conditions.
Reactions at the Nitrogen Atom: The lone pair on the nitrogen atom makes it a nucleophilic and basic center. It can readily react with electrophiles and acids.
Reactions of the Side Chain: The chloroalkene moiety in the side chain can undergo various reactions, such as nucleophilic substitution of the chlorine atom or addition reactions across the double bond.
Transition State Analysis: For any of these potential reactions, computational chemistry can be used to model the reaction pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be predicted.
Spectroscopic Property Predictions for Structural Confirmation
Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its structural confirmation and characterization.
NMR Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azetidine ring and the side chain. The chemical shifts of the azetidine protons would be influenced by the ring puckering and the electronegativity of the adjacent nitrogen and oxygen atoms. Online prediction tools and quantum mechanical calculations can provide estimated chemical shifts and coupling constants. nmrdb.orgnmrdb.org
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the azetidine carbons will be in a characteristic range for strained four-membered rings.
Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the various functional groups present in the molecule. Machine learning models and DFT calculations can be used to predict the vibrational frequencies. arxiv.orgnih.gov
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (Azetidine) | 3300 - 3500 |
| C-H Stretch (Aliphatic/Alkenyl) | 2850 - 3100 |
| C=C Stretch (Alkene) | 1640 - 1680 |
| C-O Stretch (Ether) | 1050 - 1150 |
| C-N Stretch (Azetidine) | 1000 - 1250 |
| C-Cl Stretch | 600 - 800 |
These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Advanced Transformations and Derivatization of 3 2 Chloroprop 2 En 1 Yl Oxy Azetidine
Functionalization of the Azetidine (B1206935) Nitrogen Atom (e.g., N-Alkylation, N-Acylation)
The secondary amine nitrogen of the azetidine ring is a primary site for functionalization due to its nucleophilic character. Standard synthetic protocols can be employed to introduce a wide range of substituents, thereby modifying the compound's steric and electronic properties.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. These reactions typically proceed via nucleophilic substitution, where the nitrogen's lone pair of electrons attacks an electrophilic carbon. For instance, reaction with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base to neutralize the resulting acid affords the corresponding N-alkylated azetidines. Reductive amination is another effective method, involving the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent. rsc.org The choice of reaction conditions is crucial to achieve selective mono-alkylation and avoid potential side reactions. The use of borane (B79455) complexes has also been explored for diastereoselective α-alkylation of N-substituted azetidines. nih.govrsc.org
N-Acylation: Acylation of the azetidine nitrogen leads to the formation of stable amide derivatives. This transformation is typically achieved by reacting 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine with acylating agents such as acyl chlorides or acid anhydrides. A base, often a tertiary amine like triethylamine (B128534), is commonly added to scavenge the acidic byproduct (e.g., HCl). N-acylation is generally a high-yielding reaction that can be used to install a variety of functional groups or to serve as a protecting group strategy, modulating the nucleophilicity of the nitrogen atom for subsequent reactions elsewhere in the molecule.
| Reaction Type | Reagents | Product Class | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl-3-[(2-chloroprop-2-en-1-yl)oxy]azetidine | Introduces an alkyl group onto the nitrogen atom. rsc.org |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N) | N-Acyl-3-[(2-chloroprop-2-en-1-yl)oxy]azetidine | Forms a stable amide linkage. |
| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-[(2-chloroprop-2-en-1-yl)oxy]azetidine | A mild method for N-alkylation. |
Modifications at the 2-Chloroprop-2-en-1-yl Side Chain
The side chain offers two reactive sites: the vinyl chloride and the alkene moiety. These can be targeted for a range of modifications to introduce new functionalities and structural complexity.
The chlorine atom, being attached to an sp²-hybridized carbon, exhibits reactivity characteristic of vinyl halides.
Substitution: While direct nucleophilic substitution on vinyl chlorides is more challenging than on their saturated (sp³) counterparts, these reactions can be achieved under specific conditions. science-revision.co.ukquora.com The reaction of the vinyl chloride with nucleophiles like hydroxides or amines can lead to the corresponding alcohols or enamines, respectively. science-revision.co.uksavemyexams.com
Reduction: The carbon-chlorine bond can be cleaved through reductive processes. This transformation, known as reductive dehalogenation, can be accomplished using various methods, including catalytic hydrogenation with specific catalysts or treatment with metallic iron in aqueous systems. acs.orgacs.org Such reactions typically convert the vinyl chloride moiety into an alkene, yielding 3-(prop-2-en-1-yloxy)azetidine. acs.org
Cross-Coupling: The vinyl chloride functionality is an excellent substrate for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Prominent examples include the Suzuki-Miyaura coupling with boronic acids, the Stille coupling with organotin reagents, and the Hiyama coupling. rsc.orgacs.orgnih.gov These reactions, typically catalyzed by palladium complexes, are highly efficient for creating substituted alkenes by coupling the vinyl chloride with various aryl, heteroaryl, or vinyl partners. acs.orgnih.gov
The double bond in the side chain is susceptible to a variety of addition reactions.
Hydrogenation: Catalytic hydrogenation is a standard method for reducing the alkene to an alkane. libretexts.org Using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) in the presence of hydrogen gas, the double bond is saturated to yield 3-[(2-chloropropyl)oxy]azetidine. libretexts.orgpressbooks.pub This reaction proceeds via syn-addition of two hydrogen atoms across the double bond. youtube.comvanderbilt.edu
Epoxidation: The alkene can be converted into an epoxide, a three-membered cyclic ether, using oxidizing agents like peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). wikipedia.orgmasterorganicchemistry.com The resulting epoxide, 3-({(2-chlorooxiran-2-yl)methyl}oxy)azetidine, is a highly reactive intermediate itself, which can be opened by various nucleophiles to generate a range of functionalized products. masterorganicchemistry.comoneonta.edu
Dihydroxylation: The double bond can be oxidized to form a vicinal diol (a glycol). This can be achieved through two main stereochemical pathways. Syn-dihydroxylation, which adds two hydroxyl groups to the same face of the double bond, is commonly performed using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orglibretexts.org Anti-dihydroxylation, which adds the hydroxyl groups to opposite faces, is typically accomplished by first forming an epoxide and then opening it with aqueous acid. libretexts.orglibretexts.orgchemistrysteps.com
Cycloadditions: The alkene moiety can participate as a 2π-electron component in cycloaddition reactions. For example, in a [4+2] Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org It can also undergo [2+2] cycloadditions with other alkenes, often under photochemical conditions, to generate cyclobutane (B1203170) rings. libretexts.orgnih.gov
| Target Moiety | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Vinyl Halogen | Reduction | H₂, Catalyst or Fe/H₂O | Alkene acs.org |
| Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Substituted Alkene nih.gov | |
| Stille Coupling | R-Sn(Bu)₃, Pd Catalyst | Substituted Alkene acs.org | |
| Alkene | Hydrogenation | H₂, Pd/C or PtO₂ | Alkane libretexts.orgpressbooks.pub |
| Epoxidation | m-CPBA | Epoxide masterorganicchemistry.com | |
| Syn-Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Vicinal Diol wikipedia.orglibretexts.org | |
| [4+2] Cycloaddition | Conjugated Diene | Cyclohexene derivative libretexts.org |
Selective Reactions Involving Specific Functional Groups in the Presence of Others
A key challenge and opportunity in the derivatization of this compound is achieving chemoselectivity—the ability to react one functional group in the presence of others. The distinct reactivity of the azetidine nitrogen, the alkene, and the vinyl chloride allows for selective transformations with careful choice of reagents and conditions.
Reactions at Nitrogen: N-acylation can be performed selectively under standard basic conditions without affecting the electronically neutral alkene or the relatively unreactive vinyl chloride. Similarly, N-alkylation with a reactive alkyl halide is expected to proceed preferentially at the nucleophilic nitrogen. To ensure that the side chain remains untouched during reactions intended for the nitrogen, it may be advantageous to first protect the nitrogen, for instance as a carbamate (B1207046) or amide, perform the desired modification on the side chain, and then deprotect the nitrogen.
Reactions at the Alkene: The alkene can be selectively targeted by electrophilic reagents. For instance, epoxidation with m-CPBA or dihydroxylation with OsO₄ should proceed without affecting the azetidine ring or the vinyl chloride. Catalytic hydrogenation presents a more complex selectivity challenge. While many catalysts for alkene hydrogenation (like Pd/C) can also promote reductive dehalogenation, specific catalysts or conditions (e.g., using Wilkinson's catalyst) might allow for selective saturation of the double bond without cleaving the C-Cl bond.
Reactions at the Vinyl Chloride: Palladium-catalyzed cross-coupling reactions are highly specific to the carbon-halogen bond. Under the carefully controlled, typically anhydrous and anaerobic conditions of a Suzuki or Stille coupling, the azetidine nitrogen and the alkene moiety are generally unreactive. This allows for the selective elaboration of the vinyl chloride group while preserving the rest of the molecular structure.
By leveraging these differences in reactivity, a chemist can strategically navigate the synthetic landscape to produce a wide array of complex derivatives from the parent this compound scaffold.
Potential Applications in Contemporary Synthetic Organic Chemistry
As a Chiral Building Block in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral 3-hydroxyazetidine derivatives are valuable synthons for the preparation of a wide range of biologically active molecules. The enantioselective synthesis of 3-hydroxyazetidines has been achieved through various methods, providing access to both enantiomers of this important scaffold. researchgate.netacs.org
Should 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine be prepared from an enantiomerically pure 3-hydroxyazetidine precursor, it would serve as a valuable chiral building block. The azetidine (B1206935) ring provides a rigid and stereochemically defined core, while the 2-chloroallyl ether side chain offers a site for further synthetic transformations. The chirality at the C3 position of the azetidine ring can direct the stereochemical outcome of subsequent reactions, enabling the asymmetric synthesis of more complex molecules. The stability of the azetidine ring under various reaction conditions, coupled with its unique conformational constraints, makes it an attractive scaffold for the development of new chiral ligands and catalysts.
Table 1: Potential Chiral Transformations
| Transformation | Reagent/Catalyst | Potential Product |
|---|---|---|
| Asymmetric allylation | Chiral catalyst | Enantioenriched homoallylic alcohols |
| Diastereoselective cyclization | Lewis acid | Chiral heterocyclic systems |
Precursor to Diverse Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. sciencescholar.uschemrxiv.org The strained nature of the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, providing a pathway to larger and more complex heterocyclic systems. rsc.org The 2-chloroallyl ether functionality in this compound adds another layer of reactivity that can be exploited for the synthesis of diverse heterocyclic frameworks.
The 2-chloroallyl group is a versatile handle for various synthetic transformations. For instance, it can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. researchgate.net Furthermore, the double bond can undergo various additions, and the chlorine atom can be displaced by nucleophiles. This reactivity, combined with the inherent strain of the azetidine ring, opens up numerous possibilities for the construction of novel nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and more complex fused systems. For example, intramolecular cyclization involving the azetidine nitrogen and the chloroallyl group could lead to the formation of bicyclic systems.
Utility as a Molecular Scaffold for Fragment-Based Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in medicinal chemistry. nih.govuni-marburg.de This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that can bind to a biological target. The azetidine ring is an attractive scaffold for FBDD due to its rigid, three-dimensional structure and low molecular weight. nih.gov The defined spatial orientation of substituents on the azetidine ring can lead to higher binding affinities and improved selectivity for a target protein.
This compound, as a functionalized azetidine, is a prime candidate for inclusion in fragment libraries. youtube.com The azetidine core provides a rigid framework, while the 2-chloroallyl ether moiety offers a vector for fragment growth and optimization. The reactive handles on the side chain allow for the facile elaboration of initial fragment hits into more potent and drug-like molecules. The unique combination of a strained ring and a reactive side chain provides access to a distinct chemical space, increasing the probability of identifying novel and potent inhibitors for various biological targets.
Table 2: Properties Relevant to Fragment-Based Synthesis
| Property | Value/Description |
|---|---|
| Molecular Weight | Relatively low, suitable for a fragment library |
| 3D-character | High, due to the non-planar azetidine ring |
| Synthetic Tractability | High, with multiple sites for modification |
Applications as a Synthon in Cascade and Tandem Reactions
Cascade and tandem reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. tminehan.comnih.gov The unique reactivity of strained rings and functionalized side chains makes them ideal substrates for such transformations.
The this compound molecule possesses two key reactive sites that could participate in cascade or tandem reaction sequences. The strained azetidine ring can undergo ring-opening initiated by a nucleophile or a Lewis acid, generating a reactive intermediate. Simultaneously, the 2-chloroallyl ether moiety can engage in a variety of reactions, including sigmatropic rearrangements, cycloadditions, or transition metal-catalyzed processes. A carefully designed reaction sequence could leverage both of these reactive centers to construct complex polycyclic or highly functionalized acyclic molecules in a highly efficient manner. For example, a reaction cascade could be initiated by the activation of the chloroallyl group, followed by an intramolecular attack from the azetidine nitrogen or another nucleophile, leading to the formation of a new heterocyclic system.
Q & A
Q. Basic Structural Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for N–CH₂) and the chloropropenyl group (δ ~5.5–6.5 ppm for vinyl protons) .
- IR Spectroscopy : Peaks at ~750 cm⁻¹ (C–Cl stretch) and ~1100 cm⁻¹ (C–O–C ether linkage) validate functional groups.
- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, often using SHELXL for refinement .
How can computational modeling predict the biological activity and reactivity of this compound?
Q. Advanced Methodological Approach
- Molecular Docking : Software like MOE (Molecular Operating Environment) models interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities .
- DFT Calculations : Predict reaction pathways (e.g., SN2 vs. radical mechanisms) and thermodynamic stability of intermediates .
- ADMET Profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize compounds for in vitro testing .
What experimental protocols are used to evaluate the compound’s biological activity in neurodegenerative disease models?
Q. Advanced Biological Assessment
- In Vitro Assays :
- Cellular Models :
- Neuroprotection Assays : Treat SH-SY5Y cells with oxidative stress inducers (e.g., H₂O₂) and measure viability via MTT assays .
What safety precautions are necessary when handling this compound in the laboratory?
Q. Basic Safety Protocol
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use N95 respirators if aerosolization is possible .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile chlorinated intermediates.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
How can researchers resolve contradictions in reported synthetic yields or biological activity data?
Q. Advanced Data Analysis
- Reproducibility Checks : Validate reaction conditions (solvent purity, moisture levels) and analytical methods (e.g., HPLC vs. NMR for purity).
- Meta-Analysis : Compare datasets across studies to identify outliers. For example, lower yields may stem from incomplete azetidine ring formation due to competing hydrolysis .
- Statistical Tools : Use ANOVA to assess significance of variables (e.g., temperature, catalyst loading) on yield or activity .
What reaction mechanisms govern the functionalization of this compound in radical vs. polar environments?
Q. Advanced Mechanistic Studies
- Polar Pathways : SN2 displacement at the chloropropenyl group by nucleophiles (e.g., amines, thiols) proceeds via a backside attack, confirmed by retention of stereochemistry in chiral analogs .
- Radical Pathways : Under UV light or AIBN initiation, the C–Cl bond undergoes homolytic cleavage, forming propargyl radicals that participate in cascade cyclizations .
- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to distinguish rate-determining steps .
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–85 | 95 | Scalable, mild conditions | |
| Radical Cyclization | 65–72 | 90 | Access to polycyclic derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
